molecular formula C16H23N3O3 B5813159 N-(2,4-dimorpholin-4-ylphenyl)acetamide

N-(2,4-dimorpholin-4-ylphenyl)acetamide

Cat. No.: B5813159
M. Wt: 305.37 g/mol
InChI Key: VCHGZZHKZYIQLC-UHFFFAOYSA-N
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Description

N-(2,4-Dimorpholin-4-ylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with two morpholine groups at the 2- and 4-positions. Morpholine, a six-membered heterocycle containing oxygen and nitrogen, is frequently incorporated into pharmaceuticals to modulate solubility, bioavailability, and target binding.

Properties

IUPAC Name

N-(2,4-dimorpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-13(20)17-15-3-2-14(18-4-8-21-9-5-18)12-16(15)19-6-10-22-11-7-19/h2-3,12H,4-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHGZZHKZYIQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)N2CCOCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimorpholin-4-ylphenyl)acetamide typically involves the reaction of 2,4-dimorpholin-4-ylphenylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the acetamide linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimorpholin-4-ylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine rings or the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce N-(2,4-dimorpholin-4-ylphenyl)ethylamine derivatives.

Scientific Research Applications

N-(2,4-dimorpholin-4-ylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimorpholin-4-ylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Morpholine-Containing Acetamides

Compounds with morpholine substituents exhibit diverse pharmacological profiles, influenced by their substitution patterns:

Compound Name Key Structural Features Biological Activity Reference
N-(4-Morpholin-4-ylquinazoline-2-sulfonyl)acetamide (40) Quinazoline-sulfonyl core, morpholine, acetamide Anti-cancer (IC₅₀: 1.2–3.8 µM on HCT-116, MCF-7)
2-(4-Chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide Morpholine sulfonyl, chlorophenoxy, acetamide Unknown (structural analogue)
Pyridazinone derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) Pyridazinone core, bromophenyl, morpholine-like substituents FPR2 agonist (calcium mobilization in neutrophils)

Key Observations :

  • Morpholine enhances solubility and target engagement. Compound 40 () demonstrates potent anti-cancer activity, likely due to quinazoline-sulfonyl interactions with kinase domains.
  • Pyridazinone derivatives () highlight the role of heterocyclic cores in receptor-specific agonism.

Sulfonamide-Linked Acetamides

Sulfonamide groups improve membrane permeability and binding to enzymes:

Compound Name Key Structural Features Biological Activity Reference
N-(4-Sulfamoylphenyl)acetamide (Acetylsulfanilamide) Sulfamoyl phenyl, acetamide Antibacterial (sulfonamide class)
N-[4-(Piperazin-1-ylsulfonyl)phenyl]acetamide (37) Piperazine sulfonyl, acetamide Anti-hypernociceptive (inflammatory pain)

Key Observations :

  • Sulfonamide-acetamide hybrids () show analgesic and antibacterial activities, suggesting dual functionality.
  • Piperazine substituents (e.g., compound 37) enhance anti-inflammatory efficacy compared to paracetamol .

Halogenated Phenyl Acetamides

Halogenation often improves metabolic stability and target affinity:

Compound Name Key Structural Features Biological Activity Reference
N-(2,3,5-Trichloro-4-hydroxyphenyl)acetamide (6) Trichloro, hydroxyl, acetamide Photodegradation product of paracetamol
N-(2,4-Difluorophenyl)acetamide Difluorophenyl, acetamide Intermediate in drug synthesis

Key Observations :

  • Chlorinated derivatives () are associated with paracetamol metabolism but lack direct therapeutic data.
  • Fluorinated analogues () are synthetic intermediates, underscoring halogen utility in medicinal chemistry.

Pharmacological Activity Trends

  • Anti-Cancer Activity: Morpholine-quinazoline hybrids () and pyridazinones () show low µM IC₅₀ values, likely via kinase inhibition or receptor modulation.
  • Anti-Inflammatory/Analgesic Activity : Sulfonamide-piperazine derivatives () outperform paracetamol in pain models.
  • Antibacterial Activity : Coumarin-acetamide hybrids () exhibit broad-spectrum effects against E. coli and S. aureus.

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